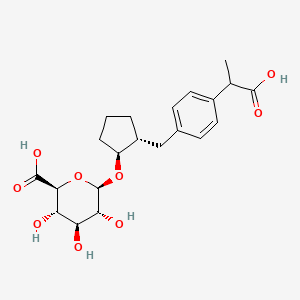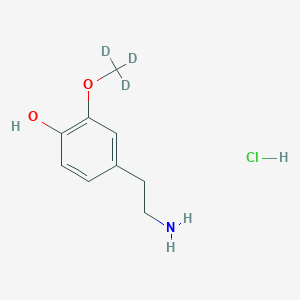
Menaquinone-7-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Menaquinone-7-carboxylic Acid is a derivative of Menaquinone-7, which is a subtype of Vitamin K2. Vitamin K2 is essential for various biological functions, including blood coagulation, bone health, and cardiovascular health. This compound retains the beneficial properties of Menaquinone-7 while offering unique chemical characteristics that make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Menaquinone-7-carboxylic Acid typically involves the modification of Menaquinone-7. One common method is the carboxylation of Menaquinone-7 using carbon dioxide under high pressure and temperature conditions. This reaction often requires a catalyst, such as palladium or nickel, to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered strains of Bacillus subtilis. These strains are optimized to produce high yields of Menaquinone-7, which is then chemically modified to obtain this compound. The fermentation process involves the use of biofilm reactors and fermentation optimization techniques to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Menaquinone-7-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
Menaquinone-7-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating osteoporosis, cardiovascular diseases, and certain types of cancer.
Industry: Utilized in the production of dietary supplements and pharmaceuticals
Wirkmechanismus
Menaquinone-7-carboxylic Acid exerts its effects by participating in the electron transport chain within cells. It acts as an electron carrier, facilitating the transfer of electrons between different molecules. This process is crucial for cellular respiration and energy production. The compound also interacts with various enzymes and proteins, modulating their activity and influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menaquinone-4: Another subtype of Vitamin K2 with a shorter isoprenoid side chain.
Phylloquinone (Vitamin K1): A form of Vitamin K found in leafy green vegetables.
Menadione (Vitamin K3): A synthetic form of Vitamin K.
Uniqueness
Menaquinone-7-carboxylic Acid is unique due to its extended isoprenoid side chain and the presence of a carboxylic acid group. These structural features enhance its stability and bioavailability, making it more effective in certain biological and industrial applications compared to other forms of Vitamin K .
Eigenschaften
Molekularformel |
C46H62O4 |
|---|---|
Molekulargewicht |
679.0 g/mol |
IUPAC-Name |
(2E,6E,10E,14E,18E,22E,26E)-2,6,10,14,18,22,26-heptamethyl-28-(3-methyl-1,4-dioxonaphthalen-2-yl)octacosa-2,6,10,14,18,22,26-heptaenoic acid |
InChI |
InChI=1S/C46H62O4/c1-33(19-12-20-35(3)23-14-24-37(5)27-16-28-39(7)46(49)50)17-11-18-34(2)21-13-22-36(4)25-15-26-38(6)31-32-41-40(8)44(47)42-29-9-10-30-43(42)45(41)48/h9-10,17,20-21,24-25,28-31H,11-16,18-19,22-23,26-27,32H2,1-8H3,(H,49,50)/b33-17+,34-21+,35-20+,36-25+,37-24+,38-31+,39-28+ |
InChI-Schlüssel |
XOKYTLKCVLFNFK-XMPAJDBOSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


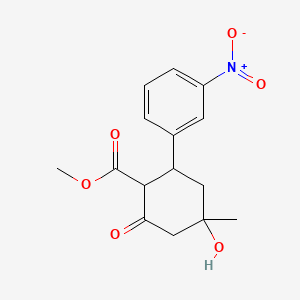

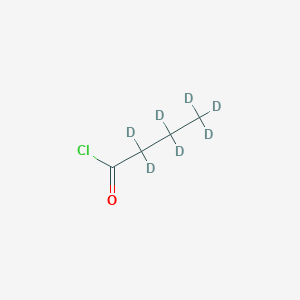
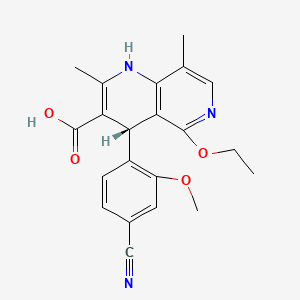
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)
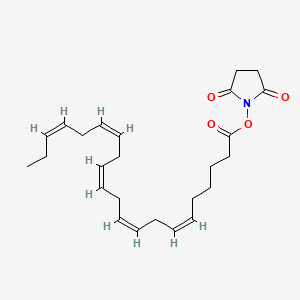



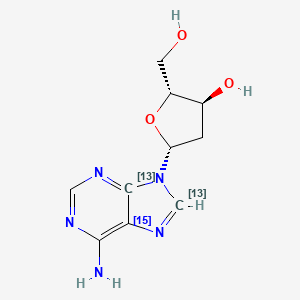
![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)
